2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Bromo-4-tert-butylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Condensation reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2-Bromo-4-tert-butylphenoxy)acetic acid: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
4-Bromo-2-tert-butylphenol: This compound shares the bromine and tert-butyl functional groups but has different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGHZQNHHOZQRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359486 |
Source
|
Record name | 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52570-06-6 |
Source
|
Record name | 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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